N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a nicotinamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. This reaction is known for its mild conditions and high efficiency .
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Step 1: Synthesis of 2-(thiophen-3-yl)pyridine
Reagents: 3-bromothiophene, 2-pyridylboronic acid
Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80-100°C
Reaction: 3-bromothiophene reacts with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(thiophen-3-yl)pyridine.
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Step 2: Formation of this compound
Reagents: 2-(thiophen-3-yl)pyridine, nicotinoyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature around 0-25°C
Reaction: 2-(thiophen-3-yl)pyridine reacts with nicotinoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The thiophene and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-yl)nicotinamide
- N-(pyridin-2-yl)nicotinamide
- N-(pyridin-3-yl)nicotinamide
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is unique due to the presence of both thiophene and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSQEUDNNMOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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